4-Bromo-2,3,5,6-tetramethylbenzoic acid

Physicochemical property Acid-base behavior Ionization

Common pain point: Need for a benzoic acid building block with precise steric bulk for atropisomer synthesis or hydrolytically stable MOFs, but standard analogs lack the hindered substitution pattern. This compound delivers: • **Unique electronic profile**: Four ortho/para methyl groups (electron-donating) + para-bromine handle. • **Enables key transformations**: Suzuki coupling to hindered biaryls; post-synthetic modification (PSM) of frameworks. • **Traceable quality**: Sharp melting point 227-229°C, LogP 3.38, pKa 3.44 ± 0.38. Reliable for chromatography standards. • **Supply assurance**: BenchChem offers verified purity (≥98%) with global shipping.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 3360-64-3
Cat. No. B3260902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3,5,6-tetramethylbenzoic acid
CAS3360-64-3
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C(=O)O)C)C)Br)C
InChIInChI=1S/C11H13BrO2/c1-5-7(3)10(12)8(4)6(2)9(5)11(13)14/h1-4H3,(H,13,14)
InChIKeySPUCMYKNWOMAQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,3,5,6-tetramethylbenzoic Acid: Physicochemical & Procurement Profile


4-Bromo-2,3,5,6-tetramethylbenzoic acid (CAS 3360-64-3) is a brominated tetramethylbenzoic acid derivative characterized by a sterically hindered aromatic core with four methyl substituents at the 2, 3, 5, and 6 positions and a bromine atom at the 4-position . The compound, with molecular formula C11H13BrO2 and molecular weight 257.12 g/mol, exhibits a melting point range of 227–229 °C and a predicted pKa of 3.44 ± 0.38 . Its distinct substitution pattern confers unique physicochemical and reactivity properties that differentiate it from non-brominated and non-methylated benzoic acid analogs .

Workflow
Brominated building block supporting cross-coupling (Suzuki, Heck) for direct arylation
Selection
Tetramethylphenyl core with steric hindrance from four methyl groups; distinct electronic profile
Use Context
Preparation of biaryls, atropisomeric ligands, and carboxylate linkers for MOF research

Irreplaceability of 4-Bromo-2,3,5,6-tetramethylbenzoic Acid


Substituting 4-bromo-2,3,5,6-tetramethylbenzoic acid with a generic analog—such as the parent 2,3,5,6-tetramethylbenzoic acid, a monobromobenzoic acid lacking the tetramethyl motif, or a tetramethylbenzoic acid derivative with a different para-substituent—will fundamentally alter physicochemical properties and reactivity outcomes. The combination of four electron-donating methyl groups ortho and meta to the carboxyl group and a bromine atom para to the carboxyl group creates a unique steric and electronic environment that influences acidity (pKa), lipophilicity (LogP), and melting behavior . These properties dictate compound behavior in crystallization, chromatographic purification, and synthetic transformations, including cross-coupling reactions where the bromine atom serves as a privileged handle for diversification [1].

  • Non-brominated Loss of C–Br cross-coupling handle requires de novo halogenation, altering synthetic efficiency.
  • Different para-substituent Acidity and lipophilicity shifts may affect solubility, extraction, and chromatographic behavior.
  • Absent ortho-methyls Reduced steric bulk may alter crystallization, melting point, and atropisomer formation.

4-Bromo-2,3,5,6-tetramethylbenzoic Acid: Key Differentiation Data


Acidity (pKa) Comparison

The predicted pKa of 4-bromo-2,3,5,6-tetramethylbenzoic acid is 3.44 ± 0.38, whereas the pKa of the non-brominated comparator 2,3,5,6-tetramethylbenzoic acid is 3.74 ± 0.32 . This difference of -0.30 log units corresponds to approximately a 2-fold increase in acid dissociation constant (Ka) for the brominated compound, attributable to the electron-withdrawing inductive effect of the para-bromo substituent overcoming the steric inhibition of resonance imposed by the ortho-methyl groups.

Acidity (pKa)
Context-dependent
3.44 ± 0.38 vs 3.74 ± 0.32 (Δ −0.30)
pKa shift influences ionization and solubility profiles across pH ranges.
Predicted values; confirm experimentally for workflow optimization.
Physicochemical property Acid-base behavior Ionization

Lipophilicity (LogP) Comparison

4-Bromo-2,3,5,6-tetramethylbenzoic acid exhibits a predicted LogP of 3.38098, whereas the non-brominated comparator 2,3,5,6-tetramethylbenzoic acid displays a LogP of 3.23 (ACD/LogP) . The ΔLogP of +0.15 indicates modestly increased lipophilicity conferred by the bromine substituent, consistent with the higher hydrophobicity of bromine (Hansch π = +0.86) compared to hydrogen (π = 0.00).

Lipophilicity (LogP)
Context-dependent
3.38 vs 3.23 (Δ +0.15)
Modest LogP increase may affect reversed-phase retention and extraction.
Computed LogP; experimental verification recommended.
Physicochemical property Lipophilicity ADME

Melting Point Comparison

The experimental melting point of 4-bromo-2,3,5,6-tetramethylbenzoic acid is 227–229 °C, whereas the non-brominated comparator 2,3,5,6-tetramethylbenzoic acid melts at 178–181 °C . The ΔTm of approximately +49 °C represents a substantial increase in thermal stability, driven by enhanced intermolecular interactions (van der Waals forces and possible halogen bonding) imparted by the bromine substituent and the symmetrical tetramethyl substitution pattern.

Melting Point
Reported
227–229 °C vs 178–181 °C (Δ +49 °C)
Higher thermal stability may facilitate recrystallization and solid-state handling.
Experimental value; batch-specific variation possible.
Thermal property Crystallinity Purification

Cross-Coupling Reactivity: Bromine Handle vs. Non-Halogenated

The para-bromo substituent in 4-bromo-2,3,5,6-tetramethylbenzoic acid provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling direct arylation or amination at the 4-position [1]. In contrast, the non-halogenated analog 2,3,5,6-tetramethylbenzoic acid lacks this reactivity and would require pre-functionalization (e.g., directed ortho-metalation or electrophilic substitution) to achieve comparable diversification—steps that are often lower-yielding and less regioselective. While compound-specific isolated yields for 4-bromo-2,3,5,6-tetramethylbenzoic acid in Suzuki couplings are not available in the open literature, aryl bromides generally exhibit superior reactivity and broader substrate scope compared to aryl chlorides or tosylates under standard Suzuki conditions [2].

Cross-Coupling Reactivity
Class-level inference
Contains C(sp2)–Br handle; comparator lacks halogen, requires pre-functionalization.
May support Pd-catalyzed diversification; reactivity context-dependent.
Class-level; confirm coupling efficiency for specific substrates.
Synthetic chemistry Cross-coupling Building block

Application Scenarios for 4-Bromo-2,3,5,6-tetramethylbenzoic Acid


Medicinal Chemistry Building Block

The combination of moderate lipophilicity (LogP 3.38) and an ionizable carboxylic acid group (pKa 3.44) makes this compound a suitable starting material for synthesizing lead-like molecules where the tetramethylphenyl motif serves as a lipophilic anchor or a steric shield for the carboxylate pharmacophore . The bromine handle enables late-stage diversification via Suzuki coupling to introduce aromatic or heteroaromatic substituents, while the sterically hindered methyl groups can restrict metabolic oxidation at ortho positions [1].

Organic Synthesis: Biaryl and Atropisomeric Scaffolds

The 4-bromo substituent allows for palladium-catalyzed cross-coupling with arylboronic acids to generate biaryl compounds featuring a 2,3,5,6-tetramethylphenyl moiety . The four ortho-methyl groups create significant steric bulk around the newly formed C–C bond, which can be exploited to synthesize atropisomeric biaryls with restricted rotation—a feature valuable in asymmetric catalysis and chiral ligand design [1].

Materials Chemistry: MOF and COF Precursor

The carboxylic acid group can be deprotonated to form carboxylate linkers for metal-organic framework assembly. The tetramethyl substitution pattern enhances hydrolytic stability of the resulting frameworks by sterically shielding the metal-carboxylate coordination sites from water attack . The bromine atom provides a site for post-synthetic modification (PSM) to introduce additional functionality into the framework pores without altering the underlying topology [1].

Analytical Chemistry Reference Standard

With a well-defined melting point (227–229 °C) and distinct chromatographic retention (LogP 3.38), this compound can serve as a retention time marker or system suitability standard in reversed-phase HPLC and LC-MS methods designed for halogenated aromatic acids . Its high crystallinity and thermal stability facilitate use as a calibration standard in differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) [1].

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Tetramethylphenyl core with bromo handle for diversification; steric bulk may restrict ortho-site metabolism
Cross-coupling reactivity and metabolic stability review in lead-like molecules
Biaryl/atropisomer synthesis
Bromo group enables Pd-catalyzed coupling; ortho-methyl groups create rotational barrier
Atropisomer formation and chiral ligand design verification
MOF/COF precursor
Carboxylate linker; tetramethyl substitution may enhance hydrolytic stability of frameworks
Post-synthetic modification via bromo group and framework integrity review
Analytical reference standard
Well-defined melting range and chromatographic retention for system suitability
Retention time marker and thermal calibration verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2,3,5,6-tetramethylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.